molecular formula C20H18N4O3S B14904215 LY1 free

LY1 free

Cat. No.: B14904215
M. Wt: 394.4 g/mol
InChI Key: WGBASJXNQFWBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY1 free is a compound known for its potent and selective inhibition against SARS-CoV-2 proteases, specifically the main protease (Mpro) and papain-like protease (PLpro). It has shown significant antiviral activity and is being explored for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY1 free involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce large quantities. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

LY1 free undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

These derivatives are often tested for their biological activity to identify the most promising candidates .

Scientific Research Applications

LY1 free has a wide range of scientific research applications, including:

Mechanism of Action

LY1 free exerts its effects by covalently binding to the active sites of SARS-CoV-2 proteases, specifically Mpro and PLpro. This binding inhibits the proteases’ activity, preventing the virus from replicating. The molecular targets include the catalytic residues of the proteases, and the pathways involved are related to viral replication and protein processing .

Comparison with Similar Compounds

LY1 free is unique compared to other similar compounds due to its high selectivity and potency against SARS-CoV-2 proteases. Similar compounds include:

This compound stands out due to its specific covalent binding mechanism and high selectivity, making it a promising candidate for further development .

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

2,2-dioxo-5-(2-piperazin-1-ylanilino)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaen-7-one

InChI

InChI=1S/C20H18N4O3S/c25-17-12-15(20-19-13(17)4-3-7-18(19)28(26,27)23-20)22-14-5-1-2-6-16(14)24-10-8-21-9-11-24/h1-7,12,21-22H,8-11H2

InChI Key

WGBASJXNQFWBJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2NC3=CC(=O)C4=C5C3=NS(=O)(=O)C5=CC=C4

Origin of Product

United States

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